Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride
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Overview
Description
Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride is a chemical compound with the molecular formula C27H21ClNOP. It is known for its unique structure, which includes a phosphonium ion bonded to a benzoylamino group and a chloroethenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride typically involves the reaction of triphenylphosphine with a suitable benzoylamino-chloroethenyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include triphenylphosphine and benzoylamino-chloroethenyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium compounds, while reduction can produce reduced phosphonium derivatives.
Scientific Research Applications
Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride: This compound has a similar structure but with an additional chlorine atom.
Phosphonium, [1-(benzoylamino)-2-(4-chlorophenyl)vinyl]triphenyl-, chloride: This variant includes a chlorophenyl group instead of a chloroethenyl group.
Uniqueness
Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90283-60-6 |
---|---|
Molecular Formula |
C27H22Cl2NOP |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
[(E)-1-benzamido-2-chloroethenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H21ClNOP.ClH/c28-21-26(29-27(30)22-13-5-1-6-14-22)31(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-21H;1H/b26-21+; |
InChI Key |
OEKYBYPPXRQOFU-HCPJHKKFSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=CCl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\Cl)/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CCl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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